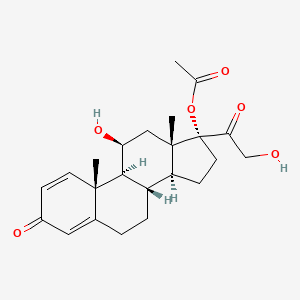

Pregna-1,4-dien-3,20-dion, 17-(Acetyloxy)-11,21-dihydroxy-, (11beta)-

Übersicht

Beschreibung

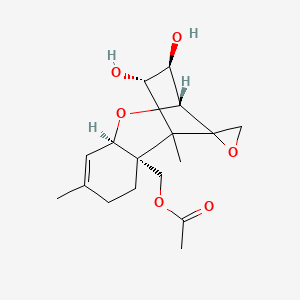

Prednisolone 17-acetate is a synthetic steroid compound with significant biological activity. It is known for its role in various medical and scientific applications, particularly in the field of endocrinology and pharmacology. This compound is characterized by its complex molecular structure, which includes multiple hydroxyl and acetoxy groups, contributing to its unique properties and functions.

Wissenschaftliche Forschungsanwendungen

Prednisolone 17-acetate has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of other steroid compounds.

Biology: Studied for its effects on cellular processes and hormone regulation.

Medicine: Investigated for its potential therapeutic uses in treating inflammatory conditions and hormonal disorders.

Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.

Wirkmechanismus

Target of Action

Prednisolone 17-acetate, also known as Prednisolone acetate, is a glucocorticoid . Its primary targets are the glucocorticoid receptors (GRs) found in almost all cells of the body . These receptors play a crucial role in the regulation of various physiological processes, including immune response and inflammation .

Mode of Action

Prednisolone 17-acetate exerts its effects by binding to the glucocorticoid receptors . This binding mediates changes in gene expression that lead to multiple downstream effects over hours to days . The short-term effects of corticosteroids like prednisolone include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .

Biochemical Pathways

The predominant anti-inflammatory action of prednisolone is mediated by inhibition of prostaglandin synthesis via two actions on the arachidonic acid pathway . Prednisolone inhibits specific transcription factors, AP-1 and NF-kB, involved in the regulation of pro-inflammatory proteins, including inducible cyclo-oxygenase-2 .

Pharmacokinetics

Prednisolone shows dose-dependent pharmacokinetics; an increase in dose leading to an increase in volume of distribution and plasma clearance . This can be explained in terms of the non-linear binding of the drug to plasma proteins . Prednisolone can be reversibly metabolized to prednisone which is then metabolized to various other compounds .

Result of Action

The result of prednisolone’s action is a reduction in inflammation and immune response . This makes it useful in treating a wide variety of conditions, including endocrine, inflammatory, and immune conditions, as well as for palliation of neoplastic conditions .

Action Environment

The action, efficacy, and stability of prednisolone can be influenced by various environmental factors. For instance, altered organ function, changing biochemistry, and use of concomitant medicines can lead to pharmacokinetic differences . Furthermore, patient age, sex, bodyweight, serum albumin concentration, and genetic polymorphisms in metabolic enzymes and drug transporters can also influence prednisolone’s action .

Biochemische Analyse

Biochemical Properties

Pregna-1,4-diene-3,20-dione, 17-(acetyloxy)-11,21-dihydroxy-, (11beta)- plays a crucial role in biochemical reactions, particularly in the modulation of inflammatory responses. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the glucocorticoid receptor, a type of nuclear receptor that regulates gene expression. Upon binding to the glucocorticoid receptor, the compound forms a complex that translocates to the nucleus and binds to glucocorticoid response elements (GREs) in the DNA, modulating the transcription of target genes. This interaction leads to the suppression of pro-inflammatory cytokines and the induction of anti-inflammatory proteins .

Cellular Effects

Pregna-1,4-diene-3,20-dione, 17-(acetyloxy)-11,21-dihydroxy-, (11beta)- exerts significant effects on various cell types and cellular processes. In immune cells, such as macrophages and lymphocytes, it inhibits the production of inflammatory mediators like interleukins and tumor necrosis factor-alpha (TNF-α). This compound also affects cell signaling pathways, including the NF-κB pathway, which is crucial for the regulation of immune responses. Additionally, it influences gene expression by upregulating anti-inflammatory genes and downregulating pro-inflammatory genes .

Molecular Mechanism

The molecular mechanism of action of Pregna-1,4-diene-3,20-dione, 17-(acetyloxy)-11,21-dihydroxy-, (11beta)- involves binding to the glucocorticoid receptor, leading to the formation of a receptor-ligand complex. This complex undergoes a conformational change, allowing it to translocate to the nucleus. In the nucleus, the complex binds to glucocorticoid response elements (GREs) on the DNA, influencing the transcription of specific genes. This binding results in the inhibition of pro-inflammatory gene expression and the promotion of anti-inflammatory gene expression. Additionally, the compound can inhibit the activity of certain enzymes, such as phospholipase A2, reducing the production of inflammatory mediators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pregna-1,4-diene-3,20-dione, 17-(acetyloxy)-11,21-dihydroxy-, (11beta)- can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that prolonged exposure to this compound can lead to sustained suppression of inflammatory responses in vitro and in vivo. Chronic exposure may also result in adverse effects, such as immunosuppression and increased susceptibility to infections .

Dosage Effects in Animal Models

The effects of Pregna-1,4-diene-3,20-dione, 17-(acetyloxy)-11,21-dihydroxy-, (11beta)- in animal models are dose-dependent. At low doses, the compound effectively reduces inflammation and modulates immune responses without significant adverse effects. At higher doses, it can cause toxic effects, including adrenal suppression, osteoporosis, and metabolic disturbances. Threshold effects have been observed, where the therapeutic benefits plateau, and further dose increases lead to toxicity .

Metabolic Pathways

Pregna-1,4-diene-3,20-dione, 17-(acetyloxy)-11,21-dihydroxy-, (11beta)- is metabolized primarily in the liver through enzymatic processes involving cytochrome P450 enzymes. These enzymes facilitate the hydroxylation and reduction of the compound, leading to the formation of inactive metabolites. The metabolic pathways also involve conjugation reactions, such as glucuronidation and sulfation, which enhance the compound’s solubility and facilitate its excretion.

Transport and Distribution

Within cells and tissues, Pregna-1,4-diene-3,20-dione, 17-(acetyloxy)-11,21-dihydroxy-, (11beta)- is transported and distributed through binding to plasma proteins, such as albumin and corticosteroid-binding globulin (CBG). This binding helps maintain the compound’s bioavailability and prolongs its half-life. The compound can accumulate in specific tissues, such as the liver and adipose tissue, where it exerts its pharmacological effects.

Subcellular Localization

Pregna-1,4-diene-3,20-dione, 17-(acetyloxy)-11,21-dihydroxy-, (11beta)- is primarily localized in the cytoplasm and nucleus of cells. The compound’s subcellular localization is influenced by its binding to the glucocorticoid receptor, which facilitates its transport to the nucleus. In the nucleus, the compound interacts with DNA and other nuclear proteins, modulating gene expression and cellular functions. Post-translational modifications, such as phosphorylation, can also affect the compound’s activity and localization .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Prednisolone 17-acetate typically involves multiple steps, starting from simpler steroid precursors. One common method involves the use of androst-4-en-3,17-dione as a starting material. The process includes several key steps such as hydroxylation, acetylation, and oxidation under controlled conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound often utilizes microbial transformation processes. Microorganisms are employed to selectively modify steroid precursors, leading to the formation of intermediate compounds that can be further chemically modified. This approach is advantageous due to its efficiency and cost-effectiveness, as it reduces the need for extensive chemical synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Prednisolone 17-acetate undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce hydroxyl derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pregna-4,6-diene-3,20-dione, 21-(acetyloxy)-17-hydroxy-: Another steroid compound with similar structural features but different biological activities.

Pregna-1,4-diene-3,20-dione, 6α,9-difluoro-11β,17,21-trihydroxy-, 21-acetate: A fluorinated derivative with enhanced anti-inflammatory properties.

Uniqueness

Prednisolone 17-acetate is unique due to its specific combination of functional groups, which confer distinct biological activities. Its ability to modulate steroid receptors and influence gene expression sets it apart from other similar compounds .

Eigenschaften

IUPAC Name |

[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O6/c1-13(25)29-23(19(28)12-24)9-7-17-16-5-4-14-10-15(26)6-8-21(14,2)20(16)18(27)11-22(17,23)3/h6,8,10,16-18,20,24,27H,4-5,7,9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCEQGEMYOUCHON-JZYPGELDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40967062 | |

| Record name | 11,21-Dihydroxy-3,20-dioxopregna-1,4-dien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52628-64-5 | |

| Record name | Prednisolone 17-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52628-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prednisolone 17-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052628645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11,21-Dihydroxy-3,20-dioxopregna-1,4-dien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does Prednisolone 17-acetate impact the adrenal glands in rat fetuses?

A1: Research indicates that administering Prednisolone 17-acetate, alongside other dexamethasone 17-esters, leads to a significant reduction in the size of adrenal glands in rat fetuses. [] This suggests that the compound, or its metabolites, can interfere with the normal development and function of the adrenal glands during fetal development.

Q2: Does the rate at which Prednisolone 17-acetate is broken down in the body affect its impact on fetal development?

A2: Studies have shown that the rate at which glucocorticoid 17-esters, including Prednisolone 17-acetate, are broken down (hydrolyzed) in the liver of rat fetuses can influence their effects on the hypothalamo-pituitary-adrenal (HPA) system. [] Prednisolone 17-acetate exhibits a rapid hydrolysis rate, converting into Prednisolone. This rapid conversion may contribute to its observed effects on adrenal gland size. Furthermore, the study highlights that co-administering Betamethasone 17, 21-dipropionate with its metabolite Betamethasone hinders the former's ability to stimulate adrenal gland growth in rat fetuses. [] This suggests that the balance between a compound and its metabolites plays a crucial role in its overall effect on fetal development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.